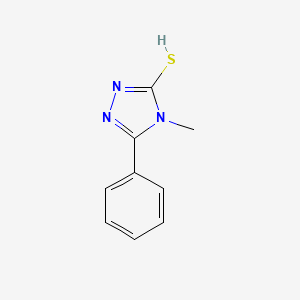

4-methyl-5-phenyl-1,2,4-triazole-3-thiol

Description

Significance of the 1,2,4-Triazole (B32235) Heterocyclic Scaffold in Chemical Research

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This scaffold is of paramount importance in chemical research, primarily due to its widespread presence in a variety of pharmacologically active compounds. nih.govtandfonline.com The unique structural features of the 1,2,4-triazole ring, including its aromaticity, dipole character, and capacity for hydrogen bonding, allow it to interact with high affinity at biological receptors. nih.gov This has led to the incorporation of the 1,2,4-triazole moiety into a diverse array of therapeutic agents. nih.govtandfonline.com

The versatility of the 1,2,4-triazole scaffold is evident from its presence in drugs with a wide range of applications, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory agents. nih.govtandfonline.comnih.gov The stability of the triazole ring also makes it a reliable framework in the design of new chemical entities. nih.gov Researchers continue to explore the synthesis of novel 1,2,4-triazole derivatives, aiming to develop compounds with enhanced efficacy and selectivity for various biological targets. nih.govresearchgate.net

Historical Context of 1,2,4-Triazole-3-thiol Derivatives in Chemical Synthesis

The synthesis of 1,2,4-triazole derivatives dates back to the late 19th century. nepjol.info Over the decades, the synthetic methodologies for creating these heterocyclic systems have evolved significantly. A key development in the history of 1,2,4-triazole chemistry has been the introduction of the 3-thiol group, which has been shown to be a crucial functional group for imparting a range of biological activities to the parent scaffold. dergipark.org.tr

The synthesis of 1,2,4-triazole-3-thiols typically involves the cyclization of thiosemicarbazide (B42300) derivatives. nih.govresearchgate.net These synthetic routes have been refined over time to improve yields and to allow for the introduction of a wide variety of substituents at different positions on the triazole ring. For instance, the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has been reported through the cyclization of a potassium dithiocarbazinate salt with hydrazine (B178648) hydrate (B1144303). nepjol.infodergipark.org.tr This foundational structure serves as a versatile intermediate for the synthesis of more complex derivatives. dergipark.org.trresearchgate.net The exploration of different synthetic pathways continues to be an active area of research, with a focus on developing more efficient and environmentally friendly methods. zsmu.edu.ua

Rationale for Investigating 4-Methyl-5-phenyl-1,2,4-triazole-3-thiol

The specific investigation of this compound is driven by the desire to understand how substitutions at the N4 and C5 positions of the 1,2,4-triazole-3-thiol core influence the molecule's chemical properties and potential applications. The presence of a methyl group at the N4 position and a phenyl group at the C5 position introduces specific steric and electronic effects that can significantly alter the molecule's behavior compared to the unsubstituted or differently substituted parent ring.

The phenyl group at the C5 position can engage in various intermolecular interactions, including pi-stacking, which can be crucial for binding to biological targets. The methyl group at the N4 position can influence the molecule's solubility and conformational flexibility. The combination of these substituents on the 1,2,4-triazole-3-thiol scaffold creates a unique chemical entity with a distinct profile of properties that warrants detailed scientific investigation. Research into such specific derivatives contributes to the broader understanding of structure-activity relationships within the 1,2,4-triazole class of compounds.

Compound Data

Below are interactive tables detailing the properties and synthesis of related 1,2,4-triazole-3-thiol derivatives.

Table 1: Physical and Analytical Data of Selected 1,2,4-Triazole-3-thiol Derivatives

| Compound Name | Molecular Formula | Melting Point (°C) | Spectroscopic Data Highlights | Reference |

| 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | C₁₂H₉N₃OS | 210-212 | ¹H-NMR: 13.04 (s, 1H, SH) | nih.gov |

| 4-(4-Chlorophenyl)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | C₁₂H₈ClN₃OS | 264-265 | ¹H-NMR: 13.98 (s, 1H, SH) | nih.gov |

| 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | C₁₆H₁₅N₃S | 182-183 | ¹H-NMR: 12.91 (s, 1H, SH) | nih.gov |

| 4-Methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | C₁₀H₁₁N₃S | Not Specified | Molecular Weight: 205.28 | chemicalbook.com |

| 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | C₁₅H₁₃N₃S | Not Specified | Molecular Weight: 267.35 | nih.gov |

Table 2: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

| Starting Material | Reagents | Product | Key Reaction Step | Reference |

| Benzoic acid hydrazide | 1. CS₂, KOH 2. Hydrazine hydrate | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Cyclization of potassium dithiocarbazinate salt | dergipark.org.trresearchgate.net |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Various aldehydes | Schiff bases | Condensation reaction | dergipark.org.tr |

| Schiff bases | Thioglycolic acid | Thiazolidinone derivatives | Cyclization | dergipark.org.tr |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-phenyl-1,2,4-triazole-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLHJEZLNGXEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=C1S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 5 Phenyl 1,2,4 Triazole 3 Thiol and Its Analogues

Classical Synthetic Approaches

Traditional methods for synthesizing 1,2,4-triazole-3-thiol derivatives have been well-established, providing reliable and versatile routes to this heterocyclic core. These approaches often involve multi-step sequences starting from readily available reagents.

A primary and widely used method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involves the reaction of carboxylic acid hydrazides with isothiocyanates. researchgate.netnih.gov This reaction proceeds through the formation of an intermediate 1,4-disubstituted thiosemicarbazide (B42300). The subsequent intramolecular cyclization of this intermediate, typically facilitated by a basic medium such as sodium hydroxide (B78521) or sodium ethoxide, leads to the formation of the triazole ring. nih.govnih.gov

The general scheme for this approach is as follows:

Formation of Thiosemicarbazide: A carboxylic acid hydrazide (R-CO-NHNH₂) reacts with an isothiocyanate (R'-NCS). The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate.

Cyclization: The resulting N,N'-disubstituted thiosemicarbazide undergoes base-catalyzed cyclization. This involves the removal of a molecule of water to form the stable 1,2,4-triazole (B32235) ring. nih.gov

This method's versatility allows for the introduction of various substituents at the N-4 and C-5 positions of the triazole ring by selecting the appropriate starting hydrazide and isothiocyanate. nih.gov For instance, reacting benzoyl hydrazide with methyl isothiocyanate would be a direct pathway to the target compound's core structure.

Table 1: Examples of Thiosemicarbazide Synthesis from Hydrazides and Isothiocyanates

| Hydrazide Precursor | Isothiocyanate | Resulting Thiosemicarbazide Derivative | Reference |

| Phenylacetic acid hydrazide | p-methoxyphenylisothiocyanate | 1-Phenylacetyl-4-(4-methoxyphenyl)thiosemicarbazide | nih.gov |

| Phenylacetic acid hydrazide | p-methylphenylisothiocyanate | 1-Phenylacetyl-4-(4-methylphenyl)thiosemicarbazide | nih.gov |

| Furan-2-carboxylic acid hydrazide | p-methoxyphenylisothiocyanate | 1-(Furan-2-carbonyl)-4-(4-methoxyphenyl)thiosemicarbazide | nih.gov |

| Hydrazide 3 | Phenyl isothiocyanate | 4-Phenyl-1-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl} thiosemicarbazide | nih.gov |

A common starting point for the synthesis of 5-phenyl-1,2,4-triazole-3-thiol derivatives is methyl benzoate (B1203000). nepjol.infordd.edu.iq This multi-step process begins with the conversion of methyl benzoate into a more reactive intermediate.

The typical reaction sequence is:

Hydrazinolysis: Methyl benzoate is refluxed with hydrazine (B178648) hydrate (B1144303), often in an alcohol solvent, to produce benzoic acid hydrazide. nepjol.infordd.edu.iq

Dithiocarbazinate Formation: The benzoic acid hydrazide is then treated with carbon disulfide in the presence of a strong base like potassium hydroxide to form a potassium dithiocarbazinate salt. nepjol.info

Cyclization: This intermediate is subsequently cyclized by refluxing with hydrazine hydrate to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. nepjol.info To obtain the N-methyl derivative, further specific alkylation steps would be required.

This pathway provides a reliable route to the 4-amino-5-phenyl substituted triazole thiol, which can then be modified. nepjol.info

The cyclization of thiosemicarbazides is a pivotal step in the formation of the 1,2,4-triazole-3-thiol ring system. nih.govdergipark.org.tr Depending on the reaction conditions, particularly the pH, the cyclization can be directed to yield different heterocyclic systems.

Alkaline Cyclization: Refluxing 1-acyl or 1-aroyl-4-substituted thiosemicarbazides in an aqueous basic solution, such as 2-8% sodium hydroxide, is the most common method to produce 4,5-disubstituted-1,2,4-triazole-3-thiones. nih.govnih.govmdpi.com These compounds exist in tautomeric equilibrium with the thiol form.

Acidic Cyclization: In contrast, treating the same thiosemicarbazide precursors with strong acids, like concentrated sulfuric acid, typically leads to the formation of 2,5-disubstituted-1,3,4-thiadiazoles. nih.govmdpi.comnih.gov

The choice of cyclizing agent is therefore critical in directing the synthesis towards the desired triazole product. The mechanism in basic conditions involves the deprotonation of a nitrogen atom, followed by a nucleophilic attack on the carbonyl carbon and subsequent dehydration. dergipark.org.tr

Complex 1,2,4-triazole-3-thiol analogues can be constructed through elaborate multi-step synthetic sequences. One such approach begins with substituted anilines, such as o-phenylenediamine. zsmu.edu.ua

A representative synthesis involves:

Initial reaction of a substituted aniline (B41778) (e.g., o-phenylenediamine) with a suitable benzoic acid derivative (e.g., methyl-4-formylbenzoate) to form a benzimidazole (B57391) intermediate. zsmu.edu.ua

The ester group of the intermediate is converted to a hydrazide via treatment with hydrazine hydrate. zsmu.edu.ua

This hydrazide is then reacted with an appropriate isothiocyanate (like methyl isothiocyanate) to form the corresponding hydrazinecarbothioamide (thiosemicarbazide). zsmu.edu.ua

Finally, alkaline-mediated cyclization of the hydrazinecarbothioamide affords the desired 4-alkyl-5-substituted-1,2,4-triazole-3-thione. zsmu.edu.ua

This method allows for the assembly of highly functionalized molecules where the phenyl ring at the C-5 position is part of a larger, pre-constructed chemical entity.

Advanced and Green Synthesis Techniques

In response to the growing need for sustainable and efficient chemical processes, modern synthetic methods have been applied to the synthesis of 1,2,4-triazole derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,2,4-triazoles. rsc.org This technique significantly reduces reaction times, often from many hours under conventional heating to just a few minutes. rsc.orgorganic-chemistry.org

Key advantages of microwave irradiation in this context include:

Rate Enhancement: Reactions are completed much faster, sometimes in as little as one minute, with high yields. rsc.orgorganic-chemistry.org

Improved Yields: In many cases, the product yields are higher compared to classical heating methods. rsc.org

Greener Conditions: The efficiency of microwave heating can reduce solvent usage and energy consumption. rsc.orgresearchgate.net

This method has been successfully applied to the cyclization of thiosemicarbazides and the one-pot synthesis of triazoles from hydrazines and formamide. organic-chemistry.orgnih.gov For example, the S-alkylation of triazole-thiols has been achieved with reaction times of 30-45 minutes under microwave irradiation at temperatures around 165°C, demonstrating a significant improvement over conventional refluxing methods. scispace.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave Method Time | Reference |

| Triazole derivative synthesis | 27 hours | 30 minutes | rsc.org |

| 1,3,5-Trisubstituted-1,2,4-triazole synthesis | > 4 hours | 1 minute | rsc.org |

| Triazole synthesis from hydrazine & formamide | Long reaction times | 10 minutes | organic-chemistry.org |

Solvent-Free Synthetic Protocols

In the quest for more environmentally benign and efficient chemical processes, solvent-free and microwave-assisted syntheses of 1,2,4-triazole-3-thiol analogues have gained significant attention. These methods often lead to shorter reaction times, higher yields, and a reduction in hazardous waste compared to conventional heating methods. rsc.orgresearchgate.net

Microwave irradiation has been successfully employed for the synthesis of various heterocyclic compounds, including derivatives of 1,2,4-triazole-3-thiol. rsc.orgnih.gov For instance, the cyclization of thiosemicarbazide precursors to form the triazole ring can be significantly accelerated under microwave conditions. nih.gov Research has shown that reactions that might take several hours under conventional reflux can be completed in a matter of minutes with microwave assistance. rsc.org

One study detailed the microwave-assisted synthesis of 1,2,3-thiadiazole (B1210528) derivatives containing a 1,2,4-triazole ring. nih.gov The process involved reacting an intermediate with substituted benzyl (B1604629) chlorides in a NaOH/DMF/H₂O system under microwave irradiation at 90°C for 15 minutes. This method provided higher yields in a much shorter time frame compared to traditional heating. nih.gov Another report highlighted the synthesis of new sulfonamide derivatives of the 1,2,4-triazole-3-thiol ring system using microwave assistance, which resulted in good yield and purity. researchgate.net Similarly, thioether derivatives containing the 1,2,4-triazole moiety have been efficiently synthesized using microwave irradiation, demonstrating the versatility of this green chemistry approach. rsc.orgresearchgate.net

Mechanochemistry, which involves reactions induced by mechanical force (e.g., grinding or milling), is another emerging solvent-free technique, although specific applications to 4-methyl-5-phenyl-1,2,4-triazole-3-thiol are less documented. nih.gov

Optimization of Reaction Parameters and Yields

The efficiency and outcome of synthesizing this compound and its analogues are highly dependent on the reaction conditions. Key parameters that are frequently optimized include solvents, temperature, and the choice of catalytic systems.

Influence of Solvents and Temperature on Reaction Efficiency

The choice of solvent and reaction temperature is critical in the cyclization of thiosemicarbazide precursors to form the 1,2,4-triazole-3-thiol ring. The most common approach involves heating the reaction mixture under reflux.

Various solvents have been utilized, with alcohols such as ethanol (B145695) and n-butanol being frequently reported. For example, the synthesis of N-substituted thiosemicarbazides, the precursors to triazoles, is often carried out at reflux temperature in ethanol. mdpi.com The subsequent cyclization to form the triazole-thiol is also typically achieved by refluxing in a basic solution. mdpi.com One procedure for synthesizing 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate in water under reflux for 3-4 hours. nepjol.info The derivatization of this core structure, for instance, through condensation with benzaldehyde, has been performed in ethanol medium at reflux for 3 hours. nepjol.info

The table below summarizes findings from various studies on the synthesis of 1,2,4-triazole-3-thiol analogues, highlighting the impact of different solvents and temperatures.

| Precursor | Solvent | Temperature | Time | Product | Yield (%) | Reference |

| 1-(Phenylacetyl)-4-(4-chlorophenyl)thiosemicarbazide | 2 M NaOH | Reflux | 4 h | 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 73 | nih.gov |

| 1-(Phenylacetyl)-4-(4-methylphenyl)thiosemicarbazide | 2 M NaOH | Reflux | 4 h | 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | 71 | nih.gov |

| Potassium dithiocarbazinate & Hydrazine hydrate | Water | Reflux | 3-4 h | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | - | nepjol.info |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol & Benzaldehyde | Ethanol | Reflux | 3 h | 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | 39 | nepjol.info |

| Carbothioamide derivative | 2 N NaOH | Reflux | 3 h | 4,4'-(Butane-1,4-diyl)bis(..1,2,4-triazol-3-one) derivative | 89 | mdpi.com |

This data indicates that reflux conditions in either aqueous basic solutions or alcohols are standard for achieving cyclization and derivatization. The yields are generally moderate to high, demonstrating the effectiveness of these solvent and temperature combinations.

Role of Catalysts and Bases in Cyclization and Derivatization

Catalysts and bases play a pivotal role in the synthesis of 1,2,4-triazole-3-thiols, primarily by facilitating the intramolecular cyclization of the thiosemicarbazide precursors and enabling subsequent derivatization reactions.

Bases in Cyclization: The formation of the triazole ring from a 1,4-disubstituted thiosemicarbazide is most commonly achieved through alkaline cyclization. zsmu.edu.uazsmu.edu.uadoaj.org Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used to deprotonate the amide and thioamide nitrogens, which initiates an intramolecular nucleophilic attack to form the five-membered ring, followed by dehydration. Studies consistently report refluxing the thiosemicarbazide precursor in an aqueous or alcoholic solution of NaOH (e.g., 2N NaOH) for several hours to yield the corresponding 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.comnih.gov

Catalysts in Derivatization: Once the triazole-thiol ring is formed, various catalysts can be used for further functionalization. For instance, the synthesis of Schiff bases from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and various aldehydes is often catalyzed by a few drops of a strong acid like concentrated sulfuric acid in an ethanol medium. nepjol.info In other cases, acetic acid is used as both a solvent and a catalyst for condensation reactions.

Specialized reagents are used for specific derivatizations. A novel strategy for synthesizing unsymmetrical disulfides of 4-phenyl-5-((pyrimidin-2-ylthio)methyl)-1,2,4-triazole-3-thiol employs 1-chlorobenzotriazole (B28376) as a selective oxidizing agent. zsmu.edu.ua This method is noted for proceeding under mild conditions with high yields and does not require low temperatures. zsmu.edu.ua

The table below outlines the function of various catalysts and bases in the synthesis of 1,2,4-triazole-3-thiol and its derivatives.

| Reaction Step | Reagent/Catalyst | Function | Outcome | Reference(s) |

| Cyclization | Sodium Hydroxide (NaOH) | Base | Promotes intramolecular cyclization of thiosemicarbazide | Formation of 1,2,4-triazole-3-thiol ring |

| Cyclization | Potassium Hydroxide (KOH) | Base | Formation of potassium dithiocarbazinate intermediate and subsequent cyclization | Formation of 1,2,4-triazole-3-thiol ring |

| Derivatization (Schiff Base) | Sulfuric Acid (H₂SO₄) | Acid Catalyst | Catalyzes condensation between an amino group and an aldehyde | Formation of an imine (-N=CH-) bond |

| Derivatization (Disulfide) | 1-Chlorobenzotriazole | Selective Reagent | Facilitates oxidative coupling of thiols | Formation of a disulfide (S-S) bond |

Chemical Transformations and Derivatization Studies of the 1,2,4 Triazole 3 Thiol Core

Thiol-Thione Tautomerism and its Chemical Implications

The 1,2,4-triazole-3-thiol ring system, including 4-methyl-5-phenyl-1,2,4-triazole-3-thiol, exhibits thiol-thione tautomerism, a phenomenon where the compound exists as an equilibrium mixture of two forms: the thiol form, containing a sulfhydryl (-SH) group, and the thione form, characterized by a thiocarbonyl (C=S) group. oup.comnih.govresearchgate.net In the solid state and neutral solutions, the thione form is generally predominant. oup.comnih.gov This equilibrium is significant as the two tautomers possess different chemical properties and reactivity, which can influence their interaction with biological targets. oup.comresearchgate.net

The differentiation between these tautomers can be achieved through various spectroscopic methods. In Infrared (IR) spectroscopy, the thiol form displays a weak S-H stretching band around 2550–2650 cm⁻¹, while the thione form shows a strong C=S stretching band in the region of 1250–1340 cm⁻¹. oup.com Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for this distinction. oup.comijsr.net The 1H NMR spectrum of the thiol tautomer may show a signal for the S-H proton between 1.1 and 1.4 ppm. oup.com In 13C NMR, the thione form is characterized by a C=S signal at approximately 169 ppm. oup.com

The tautomeric equilibrium has direct implications for the compound's reactivity. The presence of the thiol form allows for reactions characteristic of thiols, such as oxidation and S-alkylation. Conversely, the thione form can participate in reactions involving the C=S double bond. The specific tautomer that reacts will depend on the reaction conditions and the nature of the reagents involved.

Nucleophilic Substitution Reactions at the Sulfur Atom (S-Alkylation)

The sulfur atom in this compound is a primary site for nucleophilic attack, readily undergoing S-alkylation with various electrophiles. This reaction is a cornerstone for the derivatization of the triazole core, allowing for the introduction of a wide range of functional groups.

S-alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols with haloalkanes and haloesters is a widely employed synthetic strategy. researchgate.netmdpi.commdpi.com These reactions are typically carried out in the presence of a base, which deprotonates the thiol group to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom of the haloalkane or haloester, resulting in the formation of a new carbon-sulfur bond. mdpi.com For instance, the reaction with ethyl chloroacetate proceeds smoothly to yield the corresponding S-alkylated derivatives. researchgate.net Similarly, alkylation with various benzyl (B1604629) chlorides and bromoacetophenones has been shown to produce S-substituted products exclusively. researchgate.net

Table 1: Examples of S-Alkylation Reactions of 1,2,4-Triazole-3-thiol Derivatives

| Reactant 1 (Triazole) | Reactant 2 (Alkylating Agent) | Product | Reference |

|---|---|---|---|

| 4,5-disubstituted-4H-1,2,4-triazole-3-thiol | Ethyl chloroacetate | 2-[(4,5-disubstituted-4H-1,2,4-triazol-3-yl)sulfanyl]acetate | researchgate.net |

| 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Benzyl chloride | S-benzyl-4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | researchgate.net |

| 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-bromo-1-phenylethanone | 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one | mdpi.com |

While S-alkylation is the predominant pathway under many conditions, the triazole ring also contains nucleophilic nitrogen atoms that can potentially undergo N-alkylation. nih.govresearchgate.net The regioselectivity of the alkylation reaction (S- versus N-alkylation) is influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction conditions. researchgate.netresearchgate.net In many cases, alkylation with haloalkanes and haloesters chemoselectively affords the S-alkyl derivatives. researchgate.net However, under certain conditions, a mixture of S- and N-alkylation products can be formed. researchgate.net For instance, the alkylation of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol with methyl 3-bromopropanoate resulted in an inseparable mixture of S- and N-alkylation products. researchgate.net Generally, when reacting S-protected 1,2,4-triazoles with various alkylating agents, only N(1) and N(2) positions are susceptible to attack by electrophiles, with N(2) alkylated isomers often being the preferred products. nih.govresearchgate.net

Electrophilic Substitution on Aromatic Moieties

The phenyl group at the 5-position of the triazole ring is susceptible to electrophilic aromatic substitution, allowing for further functionalization of the molecule.

The phenyl ring can undergo various electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, depending on the reaction conditions and the directing effects of the triazole ring. The triazole ring itself can act as either an activating or deactivating group, influencing the position and rate of substitution on the phenyl ring. The introduction of substituents on the phenyl ring can significantly alter the electronic and steric properties of the entire molecule, which can be useful in modulating its biological activity. For example, the presence of electron-withdrawing groups like nitro or halo groups on the phenyl ring has been explored in the synthesis of various 1,2,4-triazole (B32235) derivatives with potential anticancer activity. nih.gov

Oxidative Transformations of the Thiol Group

The thiol group of this compound is susceptible to oxidation, leading to the formation of various sulfur-containing functional groups. The nature of the product depends on the oxidizing agent and the reaction conditions. Mild oxidation can lead to the formation of disulfides, while stronger oxidizing agents can produce sulfonic acids. rsc.orgmphu.edu.ua For example, oxidation with chlorine or bromine can yield unstable sulfonyl halides, which can be subsequently converted to sulfonamides or sulfonic acids. rsc.org The formation of unsymmetrical disulfides has also been achieved using 1-chlorobenzotriazole (B28376) as a selective reagent under mild conditions. mphu.edu.ua These oxidative transformations provide another avenue for the chemical modification of the 1,2,4-triazole-3-thiol core.

Condensation Reactions leading to Schiff Base Derivatives

Schiff base formation is a characteristic condensation reaction between a primary amine and an active carbonyl compound, such as an aldehyde or ketone. This reaction is particularly prominent for 1,2,4-triazole-3-thiol derivatives that possess a primary amino group, most commonly at the N-4 position of the triazole ring. For instance, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol readily condenses with various aromatic aldehydes to yield the corresponding 4-(arylidenamino)-5-phenyl-4H-1,2,4-triazole-3-thiols. ktu.edu.trresearchgate.netchemijournal.comresearchgate.net

However, for the specific compound This compound , this classical pathway to Schiff base formation is not applicable due to the substitution of the N-4 position with a methyl group, and therefore, the absence of the required primary amino functionality. The reactivity of this compound is instead dominated by its thiol group.

Derivatization can occur at the sulfur atom through S-alkylation. While not a direct condensation to form a Schiff base, these reactions introduce new functional groups that can subsequently undergo condensation. For example, S-alkylation of a similar 4,5-disubstituted-1,2,4-triazole-3-thiol with a halogenated acetal, such as 2-bromo-1,1-diethoxyethane, yields an S-alkylated intermediate containing a protected aldehyde. mdpi.com Subsequent deprotection of the acetal group can release the aldehyde functionality, which can then participate in condensation reactions. mdpi.com

Another related transformation involves the reaction of the thiol group with reagents containing a hydrazone moiety. For instance, 1,2,4-triazole-3-thiol derivatives can be S-alkylated with ethyl chloroacetate, followed by reaction with hydrazine (B178648) hydrate (B1144303) to produce a key hydrazide intermediate. This intermediate is then condensed with various aldehydes or isatins to form target hydrazones, which contain the characteristic C=N-NH functionality. nih.gov

Table 1: Representative Reactions for Derivatization of the 1,2,4-Triazole-3-thiol Core

| Starting Triazole Type | Reagent(s) | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 4-Amino-5-phenyl-1,2,4-triazole-3-thiol (B7760984) | Aromatic Aldehydes (e.g., Benzaldehyde, Furfuraldehyde) | Condensation | Schiff Bases | ktu.edu.trresearchgate.net |

| 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol | 1. Ethyl chloroacetate 2. Hydrazine hydrate 3. Aldehydes/Isatins | S-alkylation followed by Condensation | Hydrazones | nih.gov |

| 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1,1-diethoxyethane (Halogenated acetal) | S-alkylation | S-substituted triazole with protected aldehyde | mdpi.com |

Formation of Fused Heterocyclic Systems

The this compound scaffold is an excellent precursor for the synthesis of N-bridged fused heterocyclic systems. These reactions typically involve the cyclization of the triazole thiol with bifunctional electrophiles, which react with both the sulfur atom and a nitrogen atom of the triazole ring. This leads to the formation of new five- or six-membered rings fused to the triazole core.

A common strategy involves the reaction with α-haloketones (e.g., phenacyl bromides) or other α-halo carbonyl compounds. The reaction typically proceeds via initial S-alkylation of the thiol group, followed by an intramolecular cyclization and dehydration to yield a fused system. For example, the reaction of 4-amino-5-substituted-1,2,4-triazole-3-thiols with phenacyl bromides is a well-established method for synthesizing 7H- ktu.edu.trmdpi.comresearchgate.nettriazolo[3,4-b] ktu.edu.trmdpi.comnepjol.infothiadiazine derivatives. mdpi.comscialert.net This general mechanism is also applicable to 4-methyl substituted triazole thiols.

Another important class of fused systems, the ktu.edu.trmdpi.comresearchgate.nettriazolo[3,4-b] ktu.edu.trmdpi.comnepjol.infothiadiazoles, can be synthesized by the cyclization of 1,2,4-triazole-3-thiols with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. researchgate.netscialert.net This reaction involves the condensation between the thiol group and the carboxylic acid, leading to the formation of a five-membered thiadiazole ring fused to the triazole.

Furthermore, the reaction with other dielectrophiles can lead to different fused systems. For instance, interaction with hydrazonoyl chlorides can yield 7H- ktu.edu.trmdpi.comresearchgate.nettriazolo[3,4-b] ktu.edu.trmdpi.comnepjol.infothiadiazines. mdpi.com The choice of the cyclizing agent is crucial as it determines the size and type of the fused heterocyclic ring.

Table 2: Synthesis of Fused Heterocyclic Systems from 1,2,4-Triazole-3-thiol Derivatives

| Triazole Precursor Type | Cyclizing Agent | Fused System Formed | Reference |

|---|---|---|---|

| 4-Amino-5-substituted-1,2,4-triazole-3-thiol | Substituted Phenacyl Bromides | ktu.edu.trmdpi.comresearchgate.netTriazolo[3,4-b] ktu.edu.trmdpi.comnepjol.infothiadiazines | mdpi.comscialert.net |

| 4-Amino-5-substituted-1,2,4-triazole-3-thiol | Aromatic Carboxylic Acids / POCl₃ | ktu.edu.trmdpi.comresearchgate.netTriazolo[3,4-b] ktu.edu.trmdpi.comnepjol.infothiadiazoles | researchgate.net |

| 4-Amino-5-substituted-1,2,4-triazole-3-thiol | Hydrazonoyl Chlorides | ktu.edu.trmdpi.comresearchgate.netTriazolo[3,4-b] ktu.edu.trmdpi.comnepjol.infothiadiazines | mdpi.com |

| 4-Amino-5-substituted-1,2,4-triazole-3-thiol | 3-Phenyl-2-propynal | ktu.edu.trmdpi.comresearchgate.netTriazolo[3,4-b] ktu.edu.trmdpi.comnepjol.infothiadiazepines | nih.gov |

Advanced Structural Elucidation and Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of 1,2,4-triazole-3-thiol derivatives is characterized by the presence of specific absorption bands that confirm the thione-thiol tautomerism. The molecule can exist in two tautomeric forms: the thione form (C=S) and the thiol form (S-H).

In the solid state and in solution, 1,2,4-triazole-3-thiols predominantly exist in the thione form, which is stabilized by intermolecular hydrogen bonding. However, the thiol form is also present, and its characteristic S-H stretching vibration can often be observed.

Key vibrational frequencies for related 4,5-disubstituted-1,2,4-triazole-3-thiol compounds are summarized below. These values provide a reference for the expected spectral features of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol.

N-H Stretching: The N-H stretching vibration in the triazole ring typically appears as a broad band in the region of 3100-3400 cm⁻¹. mdpi.commdpi.com In some derivatives, multiple bands can be observed in this area. mdpi.com

S-H Stretching: The thiol (S-H) group, when present, shows a weak absorption band in the range of 2550-2775 cm⁻¹. mdpi.comktu.edu.trresearchgate.net The presence of this band is a direct indication of the thiol tautomer.

C=N Stretching: The stretching vibration of the endocyclic C=N bond within the triazole ring is typically observed around 1604-1620 cm⁻¹. mdpi.comktu.edu.tr

C=S Stretching (Thione): The C=S bond of the thione tautomer gives rise to absorption bands, often referred to as "thiourea bands" or "N-C=S bands," in the fingerprint region of the spectrum, typically between 1250 and 1350 cm⁻¹. mdpi.commdpi.comresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound | Source |

|---|---|---|---|---|

| N-H | Stretching | 3344, 3282 | 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | mdpi.com |

| N-H | Stretching | 3321, 3250 | 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | mdpi.com |

| N-H | Stretching | 3285 | 4-[(2,4-Dihydroxybenzylidene)amino]-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione | researchgate.net |

| S-H | Stretching | 2548 | 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | mdpi.com |

| S-H | Stretching | 2575 | 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | mdpi.com |

| S-H | Stretching | 2698 | Thiazolidinone derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | ktu.edu.tr |

| C=S | Stretching (N-C=S Amide Bands) | 1320-1327 | N-substituted thiourea (B124793) derivatives of 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thione | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular skeleton, connectivity, and the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the key signals are those of the methyl group, the phenyl group, and the labile thiol/amine protons.

Thiol Proton (S-H): A characteristic downfield singlet, typically appearing in the range of δ 12.7–14.2 ppm, is assigned to the labile proton of the S-H group (or N-H in the thione form). mdpi.comktu.edu.trmdpi.com The exact chemical shift can be influenced by solvent, concentration, and temperature.

Phenyl Protons (Ar-H): The protons of the phenyl ring attached to C5 typically appear as a multiplet in the aromatic region, approximately between δ 7.10 and 8.20 ppm. mdpi.comktu.edu.tr

Methyl Protons (CH₃): The protons of the methyl group attached to the N4 position are expected to produce a singlet signal in the upfield region, typically around δ 2.42 ppm for a similar compound with a p-tolyl group instead of a phenyl group. mdpi.com

| Proton Type | Expected Chemical Shift (ppm) | Reference Compound | Source |

|---|---|---|---|

| SH/NH | ~13.81 | 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | mdpi.com |

| SH/NH | ~13.04 | 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | mdpi.com |

| SH/NH | ~14.20 | 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one | mdpi.com |

| SH/NH | ~12.74 | Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | ktu.edu.tr |

| Ar-H | 7.10 - 7.45 | 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | mdpi.com |

| Ar-H | 7.60 - 8.20 | Thiazolidinone derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | ktu.edu.tr |

| N-CH₃ | ~2.42 | 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | mdpi.com |

¹³C NMR spectroscopy maps the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Triazole Ring Carbons (C3 and C5): The C3 carbon, bonded to the sulfur atom, is expected to be significantly downfield, often in the range of δ 160–175 ppm, confirming its thione character. mdpi.comufv.br The C5 carbon, attached to the phenyl group, typically resonates around δ 149-155 ppm. ktu.edu.tr

Phenyl Carbons (Ar-C): The carbons of the phenyl ring appear in the typical aromatic region of δ 124–140 ppm. ktu.edu.trrsc.org

Methyl Carbon (CH₃): The carbon of the N-methyl group is expected to appear in the upfield aliphatic region.

| Carbon Type | Expected Chemical Shift (ppm) | Reference Compound | Source |

|---|---|---|---|

| C=S (Triazole C3) | ~174.8 | 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one | mdpi.com |

| C=S (Triazole C3) | ~169.9 | Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | ktu.edu.tr |

| Triazole C5 | ~151.1 | Thiazolidinone derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | ktu.edu.tr |

| Triazole C5 | ~146.1 | 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one | mdpi.com |

| Aromatic Carbons | 124 - 141 | Various 5-phenyl-1,2,4-triazole derivatives | ktu.edu.trrsc.org |

| N-CH₃ Carbon | ~35.4 | 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol (reference for a C-CH₂ group) | mdpi.com |

To finalize the structural assignment, two-dimensional (2D) NMR experiments are employed to establish correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signal of the methyl group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons (or other nuclei like nitrogen). For this compound, HMBC is invaluable. Key expected correlations would include:

A correlation between the methyl protons (N-CH₃) and the C3 and C5 carbons of the triazole ring, confirming the N4 substitution.

Correlations from the ortho-protons of the phenyl ring to the C5 carbon of the triazole ring, confirming the C5-phenyl linkage.

These combined spectroscopic methods provide a comprehensive and unambiguous characterization of the molecular structure of this compound.

X-ray Crystallography

While specific experimental X-ray crystallography data for this compound has not been reported in the reviewed scientific literature, this technique remains the definitive method for elucidating the solid-state structure of crystalline compounds. A hypothetical analysis for this compound would provide crucial insights into its conformation, tautomeric form, and non-covalent interactions.

Determination of Molecular Conformation and Tautomeric Form in Solid State

X-ray diffraction analysis would unambiguously determine the molecule's three-dimensional structure. For triazole-thiols, a key structural aspect is the thione-thiol tautomerism. In the solid state, such compounds predominantly exist in the thione form, characterized by a carbon-sulfur double bond (C=S) and a hydrogen atom on a nitrogen of the triazole ring (N-H).

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The solid-state architecture of this compound would be significantly influenced by intermolecular forces. Based on its structure, the primary interactions expected are:

Hydrogen Bonding: The presence of an N-H group (donor) and a sulfur atom (acceptor) in the thione tautomer would likely lead to the formation of strong intermolecular N-H···S hydrogen bonds. These interactions are fundamental in directing the assembly of molecules into well-defined motifs.

π-π Stacking: The aromatic phenyl and triazole rings are capable of engaging in π-π stacking interactions. These non-covalent interactions would contribute to the stabilization of the crystal lattice, with molecules arranging to optimize the overlap of their π-systems. The analysis would quantify the distances (intercentroid and interplanar) and offset of these stacked rings.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound by comparing the experimentally found mass percentages of its constituent elements to the theoretically calculated values. While published experimental findings for this compound were not located, the theoretical composition can be calculated from its molecular formula, C₉H₉N₃S . This provides a benchmark for experimental verification.

Table 1: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 56.52 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.75 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 21.97 |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.76 |

| Total | | | | 191.252 | 100.00 |

Other Spectroscopic and Thermal Analysis Techniques

UV-Visible Spectroscopy and Photophysical Properties

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For this compound, the spectrum is expected to show characteristic absorption bands arising from its chromophoric components: the phenyl ring and the triazole-thione system.

The anticipated electronic transitions would include:

π→π* transitions: Associated with the aromatic phenyl ring and the C=N and C=S double bonds within the heterocyclic system. These typically appear as strong absorption bands at shorter wavelengths.

n→π* transitions: Involving the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to an anti-bonding π* orbital. These transitions are generally weaker and occur at longer wavelengths.

Although specific experimental λmax values for this compound are not available in the surveyed literature, theoretical studies and data from closely related structures suggest that significant absorption would occur in the UV region. For example, a theoretical investigation of the related ligand 4-methyl-4H-1,2,4-triazole-3-thiol has been conducted to understand its electronic properties and those of its metal complexes. inorgchemres.org Similarly, studies on other substituted triazole-thiols confirm electronic transitions within the UV range. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Research on various 1,2,4-triazole (B32235) compounds indicates that their thermal stability is influenced by the nature of the substituent groups attached to the triazole ring. For instance, studies on other triazole derivatives have shown that they can be thermally stable up to temperatures around 200°C, after which they undergo decomposition. The decomposition often occurs in a single step. This suggests that this compound would likely exhibit good thermal stability.

A general representation of TGA data for a related 1,2,4-triazole derivative is presented below to illustrate the typical information obtained from such an analysis. Please note that this data does not represent this compound but is indicative of the thermal properties of this class of compounds.

| Temperature Range (°C) | Weight Loss (%) | Decomposition Stage | Residue (%) |

|---|---|---|---|

| 200-400 | ~78.83 | Single-step degradation | ~21.17 |

This table is a representative example based on related compounds and does not reflect experimental data for this compound.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnifications. Direct SEM analysis of this compound is not extensively documented in available research. However, morphological studies of similar 1,2,4-triazole derivatives can offer a general understanding of the expected surface characteristics.

For example, SEM images of a Schiff base ligand derived from 4-amino-5-phenyl-1,2,4-triazole-3-thiol (B7760984) revealed the formation of microrods, with some appearing to have a layered, well-defined structure. researchgate.net This suggests that this compound, as a crystalline solid, might also exhibit a regular, well-defined morphology, such as rod-like or prismatic crystals. The specific morphology would be dependent on the crystallization conditions.

Below is a descriptive table summarizing potential morphological features that could be observed for this compound, based on analyses of related compounds.

| Magnification | Observed Morphology | Particle Shape | Surface Characteristics |

|---|---|---|---|

| Various | Crystalline | Potentially rod-like or prismatic | Likely well-defined with distinct facets |

This table is a generalized description based on the morphology of related 1,2,4-triazole derivatives and does not represent specific experimental data for this compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone in the computational analysis of molecular systems, offering a balance between accuracy and computational cost. For derivatives of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol, DFT methods, particularly with the B3LYP functional, have been employed to elucidate various molecular properties.

Geometry Optimization and Conformational Analysis

The optimization of the molecular geometry is a fundamental step in computational chemistry, seeking the lowest energy conformation of a molecule. For a derivative, 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile, the geometry was optimized using DFT with the B3LYP functional and a 6-311G(d) basis set. scispace.com The resulting optimized structure provides the most stable arrangement of the atoms in the molecule in the gaseous phase.

The analysis of the optimized geometry reveals key bond lengths and angles. For instance, in the triazole ring of the aforementioned derivative, the bond lengths are calculated to be within typical ranges for such heterocyclic systems. The planarity of the triazole and phenyl rings is also a significant aspect of the conformational analysis. scispace.com Studies on similar 1,2,4-triazole (B32235) derivatives have also focused on the relative stability of different tautomeric forms, such as the thione-thiol tautomerism, which is influenced by the surrounding solvent environment. zsmu.edu.ua

Table 1: Selected Optimized Geometrical Parameters for a Derivative of this compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-S Bond | 1.77 |

| C=N (Triazole) | 1.30-1.38 |

| N-N (Triazole) | 1.38 |

| C-N (Triazole) | 1.35-1.45 |

| C-C (Phenyl) | 1.38-1.40 |

| C-N-C Angle | 125.0 |

| N-C-S Angle | 124.5 |

| Data is for 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile, calculated using DFT/B3LYP/6-311G(d) scispace.com. |

Electronic Structure Analysis (HOMO-LUMO Energy Levels, Energy Gaps)

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's excitability and its ability to engage in chemical reactions.

For the dicarbonitrile derivative of this compound, the HOMO and LUMO energies were calculated using the B3LYP/6-311G(d) method. scispace.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In related triazole derivatives, the HOMO-LUMO gap has been found to be a key parameter in evaluating their potential for applications in nonlinear optics. nih.gov

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Derivative of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.58 |

| LUMO Energy | -2.85 |

| Energy Gap (ΔE) | 3.73 |

| Data is for 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile, calculated using DFT/B3LYP/6-311G(d) scispace.com. |

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a description of the Lewis-type bonding (bonds and lone pairs) and the non-Lewis-type interactions that contribute to the stability of the molecule.

In studies of similar triazole-containing compounds, NBO analysis has been instrumental in understanding the intramolecular charge transfer and the stabilization arising from hyperconjugative interactions. nih.gov For instance, the interactions between filled and unfilled orbitals indicate the degree of electron delocalization, which can influence the molecule's reactivity and spectroscopic properties. While specific NBO data for this compound is not detailed in the provided search results, the methodology is commonly applied to this class of compounds to gain deeper insights into their electronic structure. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting the sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For the dicarbonitrile derivative of this compound, the MEP map was generated using the results of the DFT calculations. scispace.com The map reveals that the most negative regions are located around the nitrogen atoms of the triazole ring and the nitrile groups, indicating these as likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the methyl and phenyl groups represent regions of positive potential. scispace.com Such analyses are crucial for understanding the intermolecular interactions and the reactivity of the molecule. researchgate.net

Spectroscopic Property Predictions

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to validate both the computational model and the experimental findings.

Calculated Vibrational Frequencies (FT-IR)

The prediction of vibrational frequencies using DFT calculations provides a theoretical Fourier-Transform Infrared (FT-IR) spectrum. This calculated spectrum can be compared with the experimental FT-IR spectrum to aid in the assignment of the observed vibrational bands to specific functional groups and vibrational modes within the molecule.

For the derivative 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile, the vibrational frequencies were calculated using the B3LYP/6-311G(d) method and were found to be in good agreement with the experimental FT-IR data. scispace.com A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. scispace.com For example, the characteristic C-H bending vibrations and the stretching vibrations of the phenyl and triazole rings were identified and assigned based on these calculations. scispace.com

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Derivative of this compound

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

| Phenyl and Triazole Ring Stretching | 1587, 1565, 1456 | 1572, 1530, 1454 |

| C-H In-plane Bending | 1486–1079 | 1480–1104 |

| C-H Out-of-plane Bending | 675–1000 | - |

| Data is for 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile scispace.com. |

Predicted NMR Chemical Shifts

Density Functional Theory (DFT) has become a standard method for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT calculations to determine the isotropic magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts are derived. ufv.br For triazole derivatives, studies comparing DFT-calculated shifts with experimental data have shown a high degree of correlation, often with correlation coefficients exceeding 98-99%. nih.gov This predictive power is invaluable for structure verification and for distinguishing between different isomers or tautomers, such as the thione-thiol forms common in this class of compounds. ufv.brzsmu.edu.ua

Calculations are typically performed using a specific functional, like B3LYP or PBE1PBE, and a suitable basis set, such as 6-311+G(d,p). ufv.brbohrium.comresearchgate.net The accuracy of the prediction can depend on the chosen functional and basis set. bohrium.comresearchgate.net While specific calculated data for this compound is not available in the cited literature, the expected chemical shifts can be extrapolated from data on analogous structures. For instance, in related triazoles, the N-CH₃ protons are typically observed around 3.6 ppm, while aromatic protons of the phenyl ring appear in the 7.4-8.2 ppm range. nih.gov The carbon atom of the C=S or C-SH group is expected to have a chemical shift in the range of 160-180 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H-NMR | |

| N-CH₃ | ~3.6 |

| Phenyl-H | ~7.4 - 8.0 |

| SH | ~13.0 - 14.0 |

| ¹³C-NMR | |

| N-CH₃ | ~35 |

| Phenyl-C | ~128 - 135 |

| C3 (C-S) | ~168 |

| C5 (C-Phenyl) | ~152 |

Note: The values in this table are illustrative and based on typical shifts for structurally similar 1,2,4-triazole derivatives as reported in computational studies.

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excitation properties of molecules and to simulate their UV-Visible absorption spectra. sciety.org This analysis provides insight into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, which are characteristic of conjugated and heteroaromatic systems. sciety.org The calculations yield key parameters including the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths, which quantify the probability of a given electronic transition. nih.gov

For triazole derivatives, TD-DFT studies help to understand their photophysical properties. The HOMO-LUMO energy gap (ΔE), also calculated using DFT, is a critical parameter that indicates the molecule's electronic stability and reactivity. zsmu.edu.uanih.gov Compounds with lower energy gaps are generally more reactive and have absorption maxima at longer wavelengths. nih.gov Studies on similar 4-methyl-1,2,4-triazole structures containing a phenyl ring have identified significant π→π* transitions responsible for strong absorption bands in the UV region. nih.govsciety.orgdntb.gov.ua

Table 2: Predicted Electronic Spectral Data for this compound via TD-DFT

| Parameter | Predicted Value |

| λmax (nm) | ~295 - 305 |

| Excitation Energy (eV) | ~4.20 |

| Oscillator Strength (f) | > 0.1 |

| Major Transition Contribution | HOMO → LUMO |

| Nature of Transition | π → π* |

Note: The values in this table are illustrative, based on TD-DFT calculations for structurally related phenyl- and methyl-substituted 1,2,4-triazoles. nih.govsciety.orgdntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

QSAR and molecular docking are powerful computational techniques used in drug discovery to understand how a molecule's chemical structure relates to its biological activity and to predict its interaction with therapeutic targets.

Correlation of Structural Parameters with Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. physchemres.org This relationship, typically a linear or non-linear equation, allows for the prediction of the activity of new, unsynthesized molecules. physchemres.org For a series of 1,2,4-triazole derivatives, a QSAR model would be built by calculating various molecular descriptors and using statistical methods like Multiple Linear Regression (MLR) or Principal Component Analysis (PCA) to correlate them with experimentally determined biological potency, such as the half-maximal inhibitory concentration (IC₅₀). physchemres.org

Key structural parameters for this compound would include steric descriptors (e.g., molar volume), electronic descriptors (e.g., dipole moment), and thermodynamic or hydrophobic descriptors (e.g., LogP). physchemres.org Structure-activity relationship (SAR) analyses of related triazoles have shown that the nature and position of substituents on the phenyl and triazole rings significantly influence biological activity. nih.gov For example, the presence of a phenyl group at the C-3 or C-5 position is often crucial for high activity, while the size of the alkyl group on the N-4 nitrogen can modulate it. nih.gov

Table 3: Key Structural Parameters of this compound for QSAR Analysis

| Descriptor Type | Structural Parameter | Relevance to Biological Potency |

| Thermodynamic | Partition Coefficient (LogP) | Influences membrane permeability and hydrophobic interactions. |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability. |

| Electronic | Dipole Moment | Affects polar interactions with the biological target. |

| Topological | Polar Surface Area (PSA) | Important for transport properties and receptor binding. |

| Structural | Hydrogen Bond Donors/Acceptors | Determines potential for hydrogen bonding with target sites. |

Note: This table lists descriptors commonly used in QSAR studies for heterocyclic compounds. physchemres.org

Prediction of Interactions with Biological Targets

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a receptor, typically a protein or enzyme). cal-tek.eu This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov The 1,2,4-triazole scaffold is a common feature in molecules designed to target a wide range of biological entities, including kinases, lipoxygenases, and various enzymes involved in cancer and infectious diseases. cal-tek.eunih.govnih.gov

In a typical docking study, this compound would be placed into the binding site of a selected protein target. The simulation then calculates the most stable binding pose and estimates the binding free energy (in kcal/mol), where a more negative value indicates stronger binding. nih.gov The analysis reveals specific interactions, such as hydrogen bonds between the triazole nitrogens or thiol group and amino acid residues, and π-π stacking or hydrophobic interactions involving the phenyl ring. nih.govnih.gov For example, docking studies on similar triazole derivatives against 15-lipoxygenase (15-LOX) and protein kinases have shown that the triazole ring often engages in crucial hydrogen bonding, while the phenyl substituent fits into a hydrophobic pocket of the active site. nih.govnih.gov

Table 4: Predicted Interactions of this compound with a Hypothetical Protein Kinase Active Site

| Interaction Type | Ligand Group Involved | Interacting Amino Acid Residue (Example) |

| Hydrogen Bond | Triazole N2 or N4 | Aspartic Acid (ASP) |

| Hydrogen Bond | Thiol (SH) group | Serine (SER) or Threonine (THR) |

| π-π Stacking | Phenyl Ring | Phenylalanine (PHE) or Tyrosine (TYR) |

| Hydrophobic | Phenyl Ring, Methyl Group | Leucine (LEU), Valine (VAL), Alanine (ALA) |

| Predicted Affinity | ||

| Binding Energy (kcal/mol) | - | ~ -8.0 to -9.5 |

Note: This table presents a hypothetical binding mode based on common interactions observed for triazole-based inhibitors in protein kinase active sites. nih.govnih.gov

Coordination Chemistry and Metal Complexation

Ligand Properties of 4-Methyl-5-phenyl-1,2,4-triazole-3-thiol

The coordination behavior of this compound is dictated by the presence of multiple potential donor sites: the two nitrogen atoms of the triazole ring and the exocyclic sulfur atom. The ligand can exist in two tautomeric forms: the thione form and the thiol form. This tautomerism is crucial in determining its binding mode with metal ions.

The versatility of this compound as a ligand stems from its ability to coordinate to metal centers through either its sulfur atom, a nitrogen atom from the triazole ring, or both, functioning as a bidentate ligand.

In its deprotonated (thiolate) form, the ligand typically acts as a bridging ligand, coordinating to two different metal centers through the exocyclic sulfur and one of the ring nitrogens. This N,S-bidentate bridging capability often leads to the formation of polymeric coordination polymers. For instance, in a cadmium(II) coordination polymer involving the closely related 4-methyl-1,2,4-triazole-3-thiol (B7784196), the ligand bridges the Cd(II) ions to form a one-dimensional chain structure. ginekologiaipoloznictwo.comnih.gov

Alternatively, in the neutral (thione) form, the ligand can coordinate as a monodentate donor through the sulfur atom. Studies on related 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have shown that coordination can also occur through one of the nitrogen atoms of the triazole ring, depending on the reaction conditions and the nature of the metal ion. For example, in some Ni(II) complexes, the ligand exists in the thione form and coordinates through a nitrogen atom. nih.gov The specific binding mode is often elucidated through spectroscopic techniques, such as FT-IR, where the disappearance of the S-H stretching band and shifts in the C=N and C-S bands provide evidence of coordination. ginekologiaipoloznictwo.comresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux.

A variety of transition metal complexes with ligands structurally similar to this compound have been successfully synthesized and characterized. For instance, complexes of Ni(II), Cu(II), Zn(II), and Cd(II) with 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol have been prepared by reacting the ligand with the corresponding metal acetates or chlorides in an alcoholic medium. nih.govresearchgate.netnih.gov Similarly, the synthesis of Ni(II), Co(II), Cd(II), Cr(II), and Zn(II) complexes with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has been reported. ginekologiaipoloznictwo.com

Theoretical studies have also been conducted on the palladium(II) complexes of 4-methyl-4H-1,2,4-triazole-3-thiol, providing insights into their structural and electronic properties. nih.gov The synthesis of a Cd(II) coordination polymer with 4-methyl-1,2,4-triazole-3-thiol was achieved by reacting CdBr₂ with the ligand in methanol. ginekologiaipoloznictwo.comnih.gov These studies collectively demonstrate the broad capability of this class of ligands to form stable complexes with a wide range of transition metals.

The coordination geometries and stoichiometries of the metal complexes are determined using various analytical techniques, including single-crystal X-ray diffraction, elemental analysis, and spectroscopic methods. For complexes of related triazole-thiol ligands, common stoichiometries are 1:2 (metal:ligand). ginekologiaipoloznictwo.com

The coordination geometry around the metal center is influenced by the nature of the metal ion and the ligand. For example, in complexes of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, a tetrahedral geometry has been suggested for Ni(II), Zn(II), and Cd(II) complexes, while the Cu(II) complex exhibits a square planar geometry. nih.govresearchgate.netnih.gov In other systems, such as those involving 4-((3-fluoro-2-methylbenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol, octahedral geometries are observed for Co(II), Ni(II), and Zn(II) centers, with a tetrahedral environment for copper and palladium. bohrium.com The Cd(II) coordination polymer with 4-methyl-1,2,4-triazole-3-thiol features a one-dimensional chain structure. ginekologiaipoloznictwo.comnih.gov

| Metal Ion | Ligand | Coordination Geometry | Stoichiometry (Metal:Ligand) | Reference |

|---|---|---|---|---|

| Ni(II) | 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Tetrahedral | 1:2 | nih.govresearchgate.netnih.gov |

| Cu(II) | 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Square Planar | 1:2 | nih.govresearchgate.netnih.gov |

| Zn(II) | 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Tetrahedral | 1:2 | nih.govresearchgate.netnih.gov |

| Cd(II) | 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Tetrahedral | 1:2 | nih.govresearchgate.netnih.gov |

| Co(II) | 4-((3-fluoro-2-methylbenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol | Octahedral | 1:2 | bohrium.com |

| Cd(II) | 4-methyl-1,2,4-triazole-3-thiol | 1D Polymeric Chain | 1:2 | ginekologiaipoloznictwo.comnih.gov |

Advanced Characterization of Metal Complexes

Beyond basic synthesis and structural elucidation, advanced characterization techniques provide deeper insights into the electronic and bulk properties of these metal complexes.

Magnetic susceptibility measurements are crucial for understanding the electronic structure and bonding in transition metal complexes, particularly for determining the spin state and the nature of magnetic interactions in polynuclear complexes. For instance, magnetic studies on dinuclear copper(II) complexes with related phenolate-bridged ligands have revealed antiferromagnetic coupling between the metal centers. nih.gov

Electrical conductivity measurements are used to determine the electrolytic nature of the complexes. For many of the synthesized complexes of related triazole-thiol ligands, molar conductivity measurements in solvents like DMF indicate their non-electrolytic nature, suggesting that the anions are coordinated to the metal ion.

While specific data for this compound complexes are limited in the publicly available literature, the studies on analogous compounds provide a solid framework for predicting and understanding the behavior of this versatile ligand in coordination chemistry. Further research focusing specifically on this compound would undoubtedly uncover more of its unique properties and potential applications.

Exploration of Biological Activities in Vitro and Mechanistic Studies

Antimicrobial Activity Investigations (Excluding Clinical Human Data)

Derivatives of the 1,2,4-triazole-3-thiol scaffold have been extensively synthesized and evaluated for their ability to inhibit the growth of a wide spectrum of bacteria and fungi. These studies provide crucial insights into their potential as antimicrobial agents.

Numerous studies have evaluated the antibacterial properties of 1,2,4-triazole-3-thiol derivatives against both Gram-positive and Gram-negative bacteria.

Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated notable antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. nih.gov In one study, all seventeen synthesized Schiff base derivatives showed strong antibacterial effects against S. aureus, with some being comparable or even superior to the standard drug streptomycin. nih.gov However, these compounds showed no activity against the Gram-negative strain Escherichia coli. nih.gov

Another study on different derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol reported varied efficacy. One compound was found to be effective only on the Gram-positive S. aureus, while another was effective on both S. aureus and the Gram-negative Pseudomonas aeruginosa. dergipark.org.tr The highest activity in this particular study was observed against P. aeruginosa. dergipark.org.tr Further research into novel indole (B1671886) derivatives of 4-amino-4H-1,2,4-triazole-3-thiol indicated that an amino-containing derivative had a potent inhibitory effect against S. aureus and E. coli, with MIC values of 2 and 8 µg/mL, respectively. nih.gov

Other research has focused on Schiff bases of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted benzamides. These compounds exhibited effects against S. aureus that were equivalent to the standard drug ceftriaxone, alongside moderate activity against Bacillus subtilis (Gram-positive), as well as E. coli and P. aeruginosa (Gram-negative). nih.gov

| Bacterial Strain | Compound Class/Derivative | Observed Activity | Source |

|---|---|---|---|

| Staphylococcus aureus (Gram-positive) | Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Strong activity, some superior to streptomycin | nih.gov |

| Staphylococcus aureus (Gram-positive) | Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Effective | dergipark.org.tr |

| Staphylococcus aureus (Gram-positive) | Amino-containing indole derivative of 4-amino-4H-1,2,4-triazole-3-thiol | Potent (MIC = 2 µg/mL) | nih.gov |

| Escherichia coli (Gram-negative) | Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | No activity observed | nih.gov |

| Escherichia coli (Gram-negative) | Amino-containing indole derivative of 4-amino-4H-1,2,4-triazole-3-thiol | Potent (MIC = 8 µg/mL) | nih.gov |

| Pseudomonas aeruginosa (Gram-negative) | Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Highest activity observed in the study | dergipark.org.tr |

| Bacillus subtilis (Gram-positive) | Schiff bases of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted benzamides | Moderate activity | nih.gov |

The 1,2,4-triazole (B32235) core is famously present in many commercial antifungal drugs. Research into derivatives of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol has similarly revealed promising antifungal potential.

A novel series of Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol was screened for antifungal activity. nih.gov These compounds showed significant efficacy against the fungal species Microsporum gypseum. nih.gov Notably, six of the seventeen synthesized compounds demonstrated antifungal activity superior to the standard drug ketoconazole (B1673606) against this pathogen. nih.gov However, the tested compounds did not show positive results against Candida albicans or Aspergillus niger. nih.gov

In a different study, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol were synthesized, and some compounds showed promising activity against yeast-like fungi. dergipark.org.trresearchgate.net Specifically, one derivative exhibited the highest activity against Candida albicans. dergipark.org.tr

| Fungal Pathogen | Compound Class/Derivative | Observed Activity | Source |

|---|---|---|---|

| Microsporum gypseum | Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Strong effects; some superior to ketoconazole | nih.gov |

| Candida albicans | Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | No activity observed | nih.gov |

| Candida albicans | Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | One derivative showed the highest activity | dergipark.org.tr |

| Aspergillus niger | Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | No activity observed | nih.gov |

The antimicrobial potency of 1,2,4-triazole-3-thiol derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and its associated side chains. Studies on Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol revealed interesting structure-activity relationships. nih.gov For instance, the presence of a halogen, such as a chloro group, on the benzylideneamino moiety was found to enhance antibacterial activity against S. aureus. nih.gov

Further research has indicated that for Schiff bases of 4-amino-4H-1,2,4-triazole, the aromatic substituent at the 4-position of the triazole ring plays a crucial role in antibacterial activity. nih.gov It was observed that the presence of halogen and nitro groups significantly boosted the inhibitory activity against tested bacteria. nih.gov This highlights the importance of electron-withdrawing groups in modulating the biological efficacy of these compounds. The synthesis of various derivatives allows for the fine-tuning of their antimicrobial profiles, aiming to increase potency and broaden the spectrum of activity. dergipark.org.trresearchgate.net

Anticancer Potential (In Vitro Cell Line Studies)

Beyond their antimicrobial effects, 1,2,4-triazole-3-thiol derivatives have emerged as a promising class of compounds for anticancer drug development. Numerous studies have documented their cytotoxic effects against a variety of human cancer cell lines.

Derivatives of the 1,2,4-triazole-3-thiol scaffold have demonstrated selective cytotoxicity against several human cancer cell lines.

Hydrazone derivatives of 4-phenyl-1H-1,2,4-triazole-5(4H)-thione were tested for cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.govnih.gov The study found that, in general, the synthesized compounds were more cytotoxic against the melanoma cell line. nih.govnih.gov

A separate series of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives was screened against lung carcinoma (A549), glioblastoma (U87), and leukemia (HL60) cell lines. researchgate.netbohrium.com Twelve out of sixteen compounds showed good in vitro inhibitory activity in the micromolar range. researchgate.netbohrium.com Notably, one compound (6h) displayed acute antitumor activity with IC50 values of 3.854 µM against A549 cells and 4.151 µM against U87 cells. researchgate.netbohrium.com A related study on 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiols also showed excellent antitumor activity against these cell lines, with one compound (F10) recording an IC50 of 1.029 µM against A549 cells. researchgate.net

Furthermore, metal complexes of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione were evaluated against human colon adenocarcinoma (HT29) and human lung (A549) cancer cells. mdpi.com A manganese complex of the ligand exhibited potential activity against both HT29 (IC50 = 654.31 µM) and A549 (IC50 = 794.37 µM) cell lines. mdpi.com